3-(2-Methoxyacetamido)propanoic acid
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Overview
Description
“3-(2-Methoxyacetamido)propanoic acid” is an organic compound . It contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research involving organophosphorus compounds has demonstrated the reactivity of certain 3-oxo esters and amides under specific conditions, leading to the formation of derivatives with potential applications in organic synthesis and material science. The study by Pedersen and Lawesson (1974) on organophosphorus compounds provides insights into the reactivity of structurally similar compounds, which could inform the synthesis and applications of 3-(2-Methoxyacetamido)propanoic acid in creating novel organic materials or intermediates for further chemical reactions (Pedersen & Lawesson, 1974).
Bioconjugation and Protein Modification
The development of new reagents for bioconjugation, particularly in attaching sugars to proteins, is a significant area of research. Lee, Stowell, and Krantz (1976) have explored 2-Imino-2-methoxyethyl 1-thioglycosides as reagents for this purpose. The methoxy group in these compounds plays a crucial role in their reactivity and selectivity. Given the methoxyacetamido functionality in 3-(2-Methoxyacetamido)propanoic acid, similar strategies could be applied to design bioconjugation reagents or probes for biochemical studies, potentially offering new tools for understanding and manipulating biological systems (Lee, Stowell, & Krantz, 1976).
Pharmaceutical Applications and Drug Design
The crystal structure and properties of related acetamide compounds have been studied for their potential in drug design, particularly in the context of anticonvulsant activities. The research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights the importance of the acetamido and methoxyamino groups in determining the biological activity and structural characteristics of these compounds. This suggests that 3-(2-Methoxyacetamido)propanoic acid could serve as a scaffold or building block in the design and synthesis of new pharmaceutical agents with potential anticonvulsant or other therapeutic properties (Camerman et al., 2005).
Environmental Chemistry and Degradation Studies
In the context of environmental chemistry, the study of the degradation pathways and products of similar compounds can provide valuable information on the environmental fate and potential impact of 3-(2-Methoxyacetamido)propanoic acid. Research on the photodegradation of metolachlor, for example, has identified various degradation products and mechanisms that could be relevant to understanding how 3-(2-Methoxyacetamido)propanoic acid and its derivatives might behave in environmental settings (Wilson & Mabury, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(2-Methoxyacetamido)propanoic acid is the protein tyrosine phosphatase 1B (PTP 1B) . PTP 1B is a negative regulator of the insulin-signalling pathway and is considered a promising potential therapeutic target, particularly for the treatment of type-2 diabetes .
Mode of Action
The compound interacts with PTP 1B, inhibiting its activity . This inhibition prevents the dephosphorylation of the insulin receptor in cells, thus acting as a positive regulator of insulin signalling
Biochemical Pathways
The compound affects the insulin-signalling pathway. By inhibiting PTP 1B, it prevents the dephosphorylation of the insulin receptor, enhancing insulin sensitivity . This can lead to improved glucose uptake and metabolism, which are crucial for the management of type-2 diabetes .
Pharmacokinetics
Similar compounds, such as propionic acid, undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
The inhibition of PTP 1B by 3-(2-Methoxyacetamido)propanoic acid leads to enhanced insulin sensitivity, which can result in improved glucose uptake and metabolism . This can potentially help in the management of type-2 diabetes .
properties
IUPAC Name |
3-[(2-methoxyacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-4-5(8)7-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGQXWCUUEODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyacetamido)propanoic acid |
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